molecular formula C12H15Cl2N3O B12821331 N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

Cat. No.: B12821331
M. Wt: 288.17 g/mol
InChI Key: YAIHPCDXAIWAIR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dichlorophenyl group and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)ethanamide
  • N-(3,5-Dichlorophenyl)-2-(piperidin-1-YL)acetamide
  • N-(3,5-Dichlorophenyl)-2-(morpholin-1-YL)acetamide

Comparison: N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide is unique due to its specific combination of the dichlorophenyl group and the piperazine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the piperazine ring may enhance the compound’s ability to interact with biological targets, making it more effective in certain applications.

Properties

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C12H15Cl2N3O/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17/h5-7,15H,1-4,8H2,(H,16,18)

InChI Key

YAIHPCDXAIWAIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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